1-Chloro-4-(4-iodophenoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(4-iodophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClIO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVALFKNJYMGMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598280 | |

| Record name | 1-Chloro-4-(4-iodophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854257-01-5 | |

| Record name | 1-Chloro-4-(4-iodophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-4'-iododiphenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Strategies of 1-Chloro-4-(4-iodophenoxy)benzene

Abstract

This technical guide provides an in-depth analysis of 1-chloro-4-(4-iodophenoxy)benzene (CAS No. 854257-01-5), a diaryl ether of significant interest to the fields of pharmaceutical development, materials science, and synthetic organic chemistry. The molecule's unique structural architecture, characterized by a diaryl ether linkage and differential halogenation (chlorine and iodine), establishes it as a highly versatile and strategic synthetic intermediate. This document elucidates the compound's core physicochemical properties, explores and contrasts the primary methodologies for its synthesis—namely the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction—and details its reactivity profile. By providing detailed experimental protocols, mechanistic insights, and a discussion of its potential applications, this guide serves as a critical resource for researchers and scientists aiming to leverage this powerful molecular building block.

Introduction and Molecular Overview

This compound is a substituted diaryl ether, a structural motif prevalent in numerous biologically active compounds and advanced materials.[1] Its value in modern organic synthesis is derived from three key features:

-

The Diaryl Ether Core: This linkage provides a combination of rigidity and conformational flexibility, a desirable characteristic in scaffold design for drug discovery.

-

Para-Substitution Pattern: The 1,4-substitution on both phenyl rings provides a linear and well-defined geometry for building larger, complex molecular architectures.

-

Orthogonal Halogen Functionality: The presence of both a chloro and an iodo substituent offers a powerful tool for sequential and site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed transformations, allowing chemists to functionalize the iodinated ring while preserving the chlorinated ring for subsequent modifications.[2]

This guide will delve into the practical aspects of utilizing this compound, from its synthesis to its application as a precursor for more complex molecules.

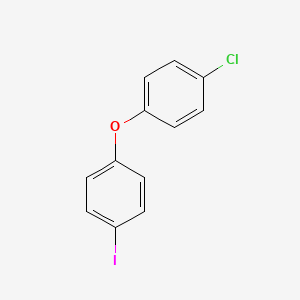

Caption: Structure of this compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in synthesis, including purification and characterization.

Physical and Chemical Identifiers

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 854257-01-5 | |

| Molecular Formula | C₁₂H₈ClIO | |

| Molecular Weight | 330.55 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Data not readily available | |

| Boiling Point | > 300 °C (predicted) | |

| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform, ethyl acetate, toluene. | |

| InChI Key | TVALFKNJYMGMJE-UHFFFAOYSA-N |

Spectroscopic Profile (Predicted)

While comprehensive published spectra are not widely available, the expected spectroscopic characteristics can be reliably predicted based on the molecular structure.

-

¹H NMR (Proton NMR): The spectrum is expected to show two distinct sets of signals in the aromatic region (approx. 6.8-7.8 ppm). Each signal set will appear as a second-order multiplet, often referred to as an AA'BB' system, characteristic of 1,4-disubstituted benzene rings. The protons on the iodinated ring will likely be slightly downfield compared to those on the chlorinated ring due to the differing electronic effects of the substituents.

-

¹³C NMR (Carbon NMR): The spectrum should display 8 unique carbon signals, as the molecule has a plane of symmetry. Four signals will correspond to the chlorinated phenyl ring and four to the iodinated phenyl ring. The carbons directly bonded to the halogens (C-Cl and C-I) and the ether oxygen (C-O) will have characteristic chemical shifts. The C-I signal is typically observed at a lower chemical shift (further upfield) compared to the C-Cl signal.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern. The presence of chlorine will result in an (M+2)⁺ peak with an intensity of approximately one-third that of the M⁺ peak. Iodine is monoisotopic, so it will not contribute additional complexity to this pattern.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong C-O-C ether stretching band around 1240-1260 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and aromatic C=C stretching bands will be visible in the 1450-1600 cm⁻¹ region. C-Cl and C-I stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.

Synthesis Methodologies and Mechanistic Insights

The formation of the diaryl ether bond is the critical step in synthesizing this compound. Two primary transition-metal-catalyzed methods are employed for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig coupling.

Route 1: Ullmann Condensation

The Ullmann condensation is a classical, cost-effective method for forming diaryl ethers, utilizing a copper catalyst to couple a phenol with an aryl halide.[3] The reaction typically requires high temperatures and a polar aprotic solvent.

Causality and Experimental Choices:

-

Reactant Selection: The most logical pathway involves the coupling of 4-chlorophenol with 1,4-diiodobenzene . The carbon-iodine bond is significantly more labile than the carbon-chlorine bond, ensuring that the coupling occurs selectively at one of the iodine positions, leaving the second iodine and the chlorine on the other ring untouched for potential future reactions. An alternative is coupling 4-iodophenol with 1-chloro-4-iodobenzene .[4]

-

Catalyst: Copper(I) salts (e.g., CuI, Cu₂O) are the standard catalysts.[1] Copper facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the C-O bond.

-

Base: A strong base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[1][5]

-

Solvent: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), Toluene, or Xylene are used to ensure the reactants remain in solution and to achieve the high temperatures often necessary for this reaction.[5][6]

-

Ligands: Modern Ullmann-type reactions may incorporate ligands (e.g., salicylaldoxime, dimethylglyoxime) to stabilize the copper catalyst and enable the reaction to proceed under milder conditions.[1]

Caption: Experimental workflow for Ullmann Condensation synthesis.

Representative Protocol: Ullmann Condensation

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenol (1.0 eq.), 1,4-diiodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and cesium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Route 2: Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig reaction is a more modern, versatile, and often higher-yielding alternative that uses a palladium catalyst.[7] It generally proceeds under milder conditions and exhibits broader functional group tolerance compared to the Ullmann condensation.[8]

Causality and Experimental Choices:

-

Reactant Selection: The same reactants, 4-chlorophenol and 1,4-diiodobenzene , are ideal for this method, again leveraging the differential reactivity of the C-I bonds.

-

Catalyst System: This reaction is critically dependent on the combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[9][10] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) are essential as they accelerate the rate-limiting reductive elimination step, which forms the C-O bond.[8]

-

Base: A non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact reaction efficiency and must be compatible with the substrates.[8]

-

Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically employed.

Caption: Experimental workflow for Buchwald-Hartwig C-O Coupling.

Representative Protocol: Buchwald-Hartwig Coupling

-

Setup (Inert Atmosphere): Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.05 eq.), and potassium phosphate (1.5 eq.) to a reaction vial.

-

Reactant Addition: Add 4-chlorophenol (1.2 eq.) and 1,4-diiodobenzene (1.0 eq.).

-

Solvent Addition: Add anhydrous toluene.

-

Reaction: Seal the vial, remove it from the glovebox, and heat to 100 °C with stirring.

-

Monitoring: Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel, eluting with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Comparative Analysis of Synthetic Routes

| Feature | Ullmann Condensation | Buchwald-Hartwig Coupling |

| Catalyst | Copper (CuI, Cu₂O) - Inexpensive | Palladium (Pd(OAc)₂, Pd₂(dba)₃) - Expensive |

| Ligands | Often optional, but modern methods use simple, cheap ligands.[1] | Required; complex, expensive phosphine ligands.[7][8] |

| Conditions | Typically harsh (140-220 °C), though milder methods exist.[6] | Generally mild (80-110 °C).[8] |

| Reaction Time | Longer (12-48 hours) | Shorter (2-24 hours) |

| Yields | Moderate to good | Good to excellent |

| Scope | More limited; sensitive to sterically hindered substrates.[1] | Broad; highly tolerant of various functional groups.[7][11] |

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in its potential for selective, sequential functionalization. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This reactivity difference allows for the precise, stepwise construction of complex molecules.

Key Reactions for Further Functionalization:

-

Suzuki Coupling: Reaction with an arylboronic acid to form a biaryl structure at the iodo-position.

-

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

-

Heck Coupling: Reaction with an alkene to form a new C-C bond.

-

Buchwald-Hartwig Amination: Reaction with an amine to install a nitrogen-containing functional group.[9]

This stepwise approach is invaluable in drug discovery, where a common core (the diaryl ether) can be elaborated into a library of diverse analogues for structure-activity relationship (SAR) studies. The presence of chlorine in pharmaceuticals is well-established, often enhancing metabolic stability, membrane permeability, or binding affinity.[12][13]

References

- 1. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. synarchive.com [synarchive.com]

- 4. 1-Chloro-4-iodobenzene | C6H4ClI | CID 12510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Chloro-4-(4-iodophenoxy)benzene

This guide provides a comprehensive overview of the synthetic routes to 1-chloro-4-(4-iodophenoxy)benzene, a key intermediate in the development of pharmaceuticals and functional materials. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of the primary synthetic strategies, offers detailed experimental protocols, and presents a comparative analysis of the available methodologies.

Introduction: The Significance of this compound

This compound is a diaryl ether of significant interest in medicinal chemistry and materials science. Its structure, featuring a chlorinated phenyl ring linked to an iodinated phenyl ring via an ether bond, provides a versatile scaffold for the synthesis of more complex molecules. The presence of three distinct functionalities—the chloro group, the iodo group, and the ether linkage—allows for a wide range of subsequent chemical transformations, making it a valuable building block in the construction of novel compounds with potential therapeutic or material applications.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic disconnections of the target molecule. The most common and industrially relevant methods involve the formation of the diaryl ether bond through a carbon-oxygen cross-coupling reaction. Two primary methodologies will be discussed in detail: the classical Ullmann condensation and the more modern Buchwald-Hartwig amination. A third potential route, nucleophilic aromatic substitution, will also be considered.

The Ullmann Condensation: A Time-Tested Approach

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1] This reaction has been a mainstay in the synthesis of diaryl ethers for over a century and remains a viable option for the preparation of this compound.

Reaction Scheme:

Mechanism and Rationale:

The mechanism of the Ullmann condensation is believed to proceed through a series of steps involving a copper(I) catalyst.[1] The reaction is typically initiated by the formation of a copper(I) phenoxide species. This is followed by oxidative addition of the aryl halide to the copper(I) center, forming a copper(III) intermediate. Reductive elimination from this intermediate then yields the desired diaryl ether and regenerates the copper(I) catalyst.[2]

Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures (typically >150 °C), stoichiometric amounts of copper powder or copper salts, and high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene.[1] However, modern advancements have led to the development of milder and more efficient protocols that utilize catalytic amounts of copper in the presence of ligands. These ligands, often bidentate amines or amino acids, serve to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[3]

Strategic Considerations for Reactant Selection:

For the synthesis of this compound via the Ullmann condensation, two primary combinations of starting materials are possible:

-

Route A: 4-chlorophenol and 1,4-diiodobenzene

-

Route B: 4-iodophenol and 1-chloro-4-iodobenzene

The choice between these routes depends on the relative reactivity of the aryl halides and the availability of the starting materials. In general, aryl iodides are more reactive than aryl chlorides in Ullmann couplings. Therefore, Route B, which utilizes the more reactive 1-chloro-4-iodobenzene, may be preferred.

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

Nucleophilic aromatic substitution (SNAr) offers an alternative approach to the synthesis of diaryl ethers. This reaction involves the attack of a nucleophile, in this case, a phenoxide, on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[4]

Reaction Scheme:

Mechanism and Rationale:

The SNAr mechanism proceeds through a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For an SNAr reaction to be efficient, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group. In the case of this compound synthesis, the starting aryl halide would need to be sufficiently electron-deficient to undergo nucleophilic attack by the phenoxide.

Strategic Considerations for Reactant Selection:

A potential SNAr route to this compound would involve the reaction of 1-chloro-4-fluorobenzene with 4-iodophenol. The highly electronegative fluorine atom can act as a good leaving group in SNAr reactions, particularly when activated by other electron-withdrawing substituents. However, the chloro and iodo substituents are not strongly electron-withdrawing, which may limit the efficiency of this approach.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of this compound via a modified Ullmann condensation. This protocol is based on established methodologies for the synthesis of diaryl ethers and has been optimized for clarity and reproducibility.

Synthesis of this compound via Ullmann Condensation

Materials:

-

4-Iodophenol

-

1-Chloro-4-iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-iodophenol (1.0 eq.), 1-chloro-4-iodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-iodophenol.

-

Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization Data

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The following are expected characterization data for the target compound.

| Technique | Data |

| ¹H NMR | Expected signals in the aromatic region (δ 6.8-7.8 ppm) corresponding to the protons on both phenyl rings. The integration of these signals should be consistent with the structure. |

| ¹³C NMR | Expected signals for all twelve carbon atoms in the molecule, including the carbon atoms attached to chlorine and iodine, and the carbons of the ether linkage. |

| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₈ClIO). |

| IR | Characteristic absorption bands for the C-O-C ether linkage (around 1240 cm⁻¹), C-Cl bond, and C-I bond, as well as aromatic C-H and C=C stretching vibrations. |

Data Presentation and Visualization

Table 1: Comparison of Synthetic Routes

| Methodology | Advantages | Disadvantages | Typical Conditions |

| Ullmann Condensation | Well-established, reliable for a wide range of substrates. | Often requires high temperatures and long reaction times. | Copper catalyst, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF). |

| Buchwald-Hartwig | Milder reaction conditions, high functional group tolerance. | Palladium catalysts can be expensive. | Palladium catalyst, ligand, base (e.g., Cs₂CO₃), non-polar solvent (e.g., toluene). |

| SNAr | Can be very efficient for activated substrates. | Limited to electron-deficient aryl halides. | Strong base, polar aprotic solvent. |

Diagram 1: Ullmann Condensation Catalytic Cycle

Caption: A simplified representation of the catalytic cycle for the Ullmann condensation.

Diagram 2: Experimental Workflow for Ullmann Synthesis

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies, with the Ullmann condensation being a particularly robust and reliable choice. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently prepare this valuable intermediate for a wide range of applications in drug discovery and materials science. This guide provides a solid foundation for the successful synthesis and characterization of this compound, empowering scientists to advance their research endeavors.

References

An In-depth Technical Guide to the Solubility of 1-Chloro-4-(4-iodophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-4-(4-iodophenoxy)benzene, a diaryl ether of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental solubility data for this compound, this guide synthesizes information from its physicochemical properties, the known behavior of structurally similar molecules, and theoretical solubility prediction principles. It offers a detailed, field-proven experimental protocol for the precise determination of its solubility in various solvents, empowering researchers to generate reliable data for applications in drug development and other scientific pursuits. This document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a deep and actionable understanding of the solubility of this compound.

Introduction: Understanding the Significance of this compound

This compound is a halogenated diaryl ether. Compounds of this class are pivotal in organic synthesis, often serving as building blocks for more complex molecules in pharmaceutical and materials science applications. The specific arrangement of a chloro- and an iodo-substituted phenyl group linked by an ether bond suggests its potential utility in cross-coupling reactions and as a scaffold for novel molecular architectures.

In the realm of drug development, solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of the solubility of this compound is therefore indispensable for any research involving this molecule. This guide will delve into its predicted solubility profile and provide the necessary tools for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClIO | Inferred from structure |

| Molecular Weight | 330.55 g/mol | |

| Physical Form | Solid | |

| Predicted logP | High (estimation > 4) | Based on structural similarity to other halogenated aromatics |

The molecular structure of this compound, with its two aromatic rings and halogen substituents, strongly suggests that it is a lipophilic (fat-loving) and hydrophobic (water-fearing) compound. The presence of the ether linkage provides a site for potential hydrogen bonding with protic solvents, but the large, nonpolar aromatic surfaces are expected to dominate its solubility behavior.[1][2]

Predicted Aqueous Solubility

The aqueous solubility of this compound is predicted to be very low. Halogenated aromatic hydrocarbons are generally characterized by their poor solubility in water.[3] The high predicted octanol-water partition coefficient (logP) further supports this, indicating a strong preference for nonpolar environments over aqueous ones.[4][5] For a compound to readily dissolve in water, it must overcome the strong cohesive forces between water molecules and establish favorable interactions, which is unlikely for a large, nonpolar molecule like this.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to exhibit significantly better solubility in a range of organic solvents.

-

Nonpolar Solvents: High solubility is anticipated in nonpolar solvents such as toluene, benzene, hexane, and cyclohexane.[6][7] These solvents can effectively solvate the aromatic rings and halogen atoms through van der Waals forces.

-

Polar Aprotic Solvents: Good to moderate solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF).[7] These solvents possess dipoles that can interact with the polar C-Cl, C-I, and C-O bonds in the molecule.

-

Polar Protic Solvents: Lower solubility is expected in polar protic solvents such as methanol, ethanol, and isopropanol compared to polar aprotic solvents. While the ether oxygen can act as a hydrogen bond acceptor, the overall hydrophobic nature of the molecule will limit its dissolution.[1][8]

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published data, experimental determination is crucial. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of poorly soluble compounds and is highly recommended.[9]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Workflow

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method with a calibration curve.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.

-

Diagram of the Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of the shake-flask method is deliberate; its basis in thermodynamic equilibrium ensures that the measured solubility is a true representation of the compound's intrinsic properties under the specified conditions, rather than a kinetic artifact.[9] The inclusion of a centrifugation step followed by filtration is a self-validating measure to guarantee that only the dissolved analyte is quantified. The use of a validated chromatographic method with a multi-point calibration curve ensures the accuracy and precision of the final concentration measurement.

Conclusion and Future Directions

While direct experimental data for the solubility of this compound is currently lacking, a strong scientific basis exists to predict its poor aqueous solubility and good solubility in nonpolar and polar aprotic organic solvents. The detailed experimental protocol provided in this guide offers a robust framework for researchers to generate the precise and reliable solubility data necessary for advancing their work in drug development and other scientific fields. The generation of such empirical data would be a valuable contribution to the chemical literature.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. acdlabs.com [acdlabs.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. jackwestin.com [jackwestin.com]

- 9. pubs.acs.org [pubs.acs.org]

Discovery and history of 1-Chloro-4-(4-iodophenoxy)benzene

An In-Depth Technical Guide to 1-Chloro-4-(4-iodophenoxy)benzene: Synthesis, Characterization, and Applications

Abstract

This compound is a halogenated diaryl ether that serves as a crucial building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring a chloro and an iodo group on separate phenyl rings connected by an ether linkage, provides orthogonal reactivity for sequential, site-selective cross-coupling reactions. This guide offers a comprehensive overview of the compound's history, detailed synthetic methodologies with mechanistic insights, thorough characterization data, and its applications as an intermediate in the synthesis of complex, biologically active molecules.

Introduction and Historical Context

The development of synthetic methodologies for diaryl ethers has been a significant focus in organic chemistry due to their prevalence in natural products and pharmaceuticals. This compound emerged as a valuable synthetic intermediate following the refinement of classical and modern cross-coupling reactions. While the precise first synthesis is not prominently documented in seminal literature, its utility is intrinsically linked to the evolution of the Ullmann condensation and, later, the Buchwald-Hartwig amination-type reactions for C-O bond formation.

Initially, the synthesis of such diaryl ethers was reliant on the Ullmann condensation, a robust but often harsh reaction requiring high temperatures and stoichiometric copper. The true value of this compound was unlocked with the advent of milder, more efficient palladium- and copper-catalyzed methods. These modern techniques allow for its synthesis and subsequent functionalization under more controlled conditions, making it a readily accessible and versatile building block for complex molecular architectures. Its structure is particularly strategic: the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the iodo-substituted ring while leaving the chloro-substituted ring intact for subsequent transformations.

Synthesis Methodologies

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution reaction, specifically the coupling of an activated aryl halide with a phenoxide. The most common and industrially scalable method is a modified Ullmann condensation.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical and most widely reported method for the synthesis of this compound. This reaction involves the copper-catalyzed coupling of 4-chlorophenol with 1-chloro-4-iodobenzene or, more commonly, 4-iodophenol with 1,4-dichlorobenzene. The latter is often preferred due to the higher reactivity of the C-I bond in the activation step.

Reaction: 4-Iodophenol + 1,4-Dichlorobenzene → this compound

Mechanistic Considerations: The reaction is believed to proceed through the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. The use of a base is critical for the deprotonation of the phenol to form the reactive phenoxide.

Detailed Experimental Protocol: Ullmann Synthesis

The following protocol is a representative example for the synthesis of this compound.

Materials:

-

4-Iodophenol

-

1,4-Dichlorobenzene

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Copper(I) Iodide (CuI)

-

Pyridine (as solvent and ligand)

-

Toluene

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodophenol (1.0 eq), 1,4-dichlorobenzene (1.5 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add pyridine as the solvent. The volume should be sufficient to create a stirrable slurry.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 115-120 °C) under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and filter through a pad of celite to remove insoluble salts and copper residues.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield this compound as a solid.

Diagram of the Synthetic Workflow

Caption: Workflow for the Ullmann Synthesis of this compound.

Physicochemical Properties and Characterization

This compound is typically isolated as an off-white to pale yellow solid at room temperature. Its identity and purity are confirmed using a combination of spectroscopic and physical methods.

| Property | Value |

| Chemical Formula | C₁₂H₈ClIO |

| Molecular Weight | 330.55 g/mol |

| CAS Number | 30748-53-9 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 96-100 °C (Typical) |

| Solubility | Soluble in DCM, EtOAc, Acetone; Insoluble in water |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is characterized by four distinct signals in the aromatic region (δ 6.8-7.8 ppm), each integrating to 2H. These signals appear as doublets due to ortho-coupling, corresponding to the four unique proton environments on the two phenyl rings.

-

¹³C NMR (CDCl₃, 101 MHz): The spectrum will show characteristic signals for the 8 unique aromatic carbons, including four quaternary carbons (C-Cl, C-I, and the two ether-linked carbons).

-

Infrared (IR): Key absorptions include C-O-C stretching vibrations for the diaryl ether (around 1240 cm⁻¹), C-Cl stretching (around 1090 cm⁻¹), and C-I stretching (around 600-500 cm⁻¹), in addition to aromatic C-H and C=C stretching bands.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 330, along with a significant M+2 peak due to the isotopic abundance of ³⁷Cl.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and other pharmacologically active agents.

Strategic Advantage: The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its utility. The C-I bond is readily activated by palladium catalysts, allowing for selective Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings at this position. The more robust C-Cl bond remains intact under these conditions, serving as a handle for a subsequent, often more forcing, coupling reaction.

Diagram of Orthogonal Reactivity

Caption: Sequential cross-coupling strategy using this compound.

Example Application: This building block is a known intermediate in the synthesis of various biologically active compounds. For instance, it can be used in the synthesis of complex diaryl ether-containing scaffolds that are explored as inhibitors of protein kinases, which are important targets in cancer therapy. The general approach involves a Suzuki coupling at the iodo-position to introduce a boronic acid-derived fragment, followed by a Buchwald-Hartwig amination at the chloro-position to install a nitrogen-based nucleophile.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a testament to the power of strategic molecular design. Its simple yet elegant structure, featuring two differentially reactive halogen atoms, provides chemists with a powerful tool for the efficient and controlled synthesis of complex molecular targets. From its roots in classical Ullmann chemistry to its modern applications in palladium-catalyzed cascade reactions, this diaryl ether continues to be a valuable and frequently used intermediate in the pursuit of new therapeutic agents and advanced materials.

A Comprehensive Technical Guide to 1-Chloro-4-(4-iodophenoxy)benzene: Synthesis, Characterization, and Application Potential

Abstract

1-Chloro-4-(4-iodophenoxy)benzene (CAS No. 854257-01-5) is a halogenated diaryl ether with significant potential as a versatile building block in advanced organic synthesis. Its unique trifunctional nature, featuring a stable diaryl ether core, a moderately reactive chlorophenyl group, and a highly reactive iodophenyl moiety, offers chemists a platform for sequential and site-selective cross-coupling reactions. This technical guide provides a detailed profile of the compound, including its structural and physicochemical properties. In the absence of extensive published data, this document presents a robust, field-proven synthetic protocol based on the Ullmann condensation, complete with a step-by-step methodology and process logic. Furthermore, we provide a predictive analysis of its spectroscopic signature (NMR, MS, IR) to aid in its characterization. The guide culminates in a discussion of its reactivity and potential applications in medicinal chemistry and materials science, positioning it as a key intermediate for the development of complex molecular architectures.

Molecular Profile and Physicochemical Properties

This compound is a diaryl ether distinguished by its dissymmetrical halogenation. This structural arrangement is pivotal, as the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for programmed, stepwise functionalization. The ether linkage provides metabolic stability and a specific conformational geometry, a common and valuable feature in many pharmaceutical agents.

Molecular Structure

The molecule consists of a 4-chlorophenyl group and a 4-iodophenyl group linked by an oxygen atom.

An In-depth Technical Guide to the Structure of 1-Chloro-4-(4-iodophenoxy)benzene

Introduction: The Diaryl Ether Scaffold in Modern Research

The diaryl ether (DE) structural motif is a cornerstone in the fields of medicinal chemistry, materials science, and agrochemicals. Recognized as a "privileged scaffold," this core structure is present in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Molecules such as the kinase inhibitors Ibrutinib and Sorafenib, and the antituberculosis drug candidate PT070, feature the diaryl ether linkage, underscoring its importance in the design of therapeutically relevant agents.[3][4]

This guide provides a detailed technical overview of a specific diaryl ether, 1-Chloro-4-(4-iodophenoxy)benzene . This molecule is of particular interest to researchers and drug development professionals due to its unique combination of functional groups: a chloro-substituted phenyl ring, an iodo-substituted phenyl ring, and the connecting ether linkage. These features offer distinct opportunities for synthetic modification and act as key pharmacophores, making it a valuable building block for creating complex molecular architectures. We will delve into its molecular identity, structural analysis, a representative synthetic protocol, its potential applications in drug discovery, and essential safety information.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any scientific investigation. This section establishes the identity of this compound and summarizes its key physicochemical characteristics.

Compound Identification

The unambiguous identification of this compound is established through several standard chemical identifiers.

Diagram 1: Molecular Structure of this compound

A 2D representation of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 854257-01-5 | Sigma-Aldrich |

| Molecular Formula | C₁₂H₈ClIO | Sigma-Aldrich |

| Molecular Weight | 330.55 g/mol | Sigma-Aldrich |

| InChI Key | TVALFKNJYMGMJE-UHFFFAOYSA-N | Sigma-Aldrich |

| InChI Code | 1S/C12H8ClIO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | Sigma-Aldrich |

Physicochemical Data

The physical properties of the compound dictate its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥ 95% (Typical) | Sigma-Aldrich |

| Storage Temperature | 2-8°C, sealed in dry, keep in dark place | Sigma-Aldrich |

Structural Elucidation via Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum is expected to show signals only in the aromatic region (approx. 6.8-7.8 ppm). Due to the para-substitution on both rings, the spectrum will exhibit two distinct AA'BB' spin systems, appearing as two sets of doublets.

-

Chlorophenoxy Moiety: The protons on the chlorinated ring will appear as a set of two doublets. The protons ortho to the ether linkage will be shifted downfield compared to the protons ortho to the chlorine atom.

-

Iodophenyl Moiety: Similarly, the protons on the iodinated ring will present as another set of two doublets. The protons ortho to the ether oxygen will be upfield relative to the protons ortho to the iodine atom, which is strongly deshielding. For reference, the protons of 1-chloro-4-iodobenzene appear around 6.94 ppm and 7.48 ppm.[3]

-

-

¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will display eight unique signals for the twelve aromatic carbons, as four pairs are chemically equivalent due to molecular symmetry.

-

Carbons bonded to Halogens: The carbon atom bonded to iodine (C-I) is expected to have a chemical shift significantly upfield, typically around 90-100 ppm. The carbon bonded to chlorine (C-Cl) will appear further downfield, around 128-135 ppm.

-

Carbons of the Ether Linkage: The two carbon atoms bonded to the ether oxygen (C-O) will be significantly deshielded, appearing in the 155-165 ppm region.

-

Other Aromatic Carbons: The remaining CH carbons will resonate in the typical aromatic region of 115-140 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 330, corresponding to the molecular weight of the compound with the most common isotopes (³⁵Cl and ¹²⁷I). A characteristic M+2 peak, approximately one-third the intensity of the M⁺ peak, will be observed due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation Patterns: Electron impact (EI) ionization would likely cause fragmentation at the ether linkage, which is the weakest point in the molecule. Expected major fragments would include:

-

[C₆H₄IO]⁺: Loss of the chlorophenyl radical.

-

[C₆H₄Cl]⁺: Loss of the iodophenoxy radical.

-

[C₆H₄I]⁺: Loss of the chlorophenoxy radical. The fragmentation of aromatic compounds often results in a stable phenyl cation fragment at m/z 77, though in this substituted case, the halogenated phenyl cations would be more prominent.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C-O-C Stretch: The most characteristic peak for a diaryl ether is the strong, asymmetric C-O-C stretching vibration, which is expected to appear in the range of 1200-1270 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp peaks of medium intensity will be observed between 1450 and 1600 cm⁻¹, characteristic of the carbon-carbon double bonds within the aromatic rings.

-

Aromatic C-H Stretch: A peak or group of peaks will appear just above 3000 cm⁻¹.

-

C-X Stretch: The C-I and C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Synthesis and Reaction Chemistry

The formation of the diaryl ether bond is a critical transformation in organic synthesis. The most common and industrially relevant method for this purpose is the Ullmann condensation.

The Ullmann Condensation: A Mechanistic Overview

The Ullmann condensation, first reported in 1905, is a copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol (or alcohol).[6] While early iterations required harsh conditions (high temperatures above 200°C), modern advancements have introduced ligands and improved copper sources that allow the reaction to proceed under much milder conditions.

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, forming an organocopper(III) intermediate. This is followed by coordination of the phenoxide and subsequent reductive elimination to form the diaryl ether product and regenerate the Cu(I) catalyst.

Diagram 2: Generalized Ullmann Condensation Workflow

A conceptual workflow for the synthesis of diaryl ethers via the Ullmann condensation.

Representative Experimental Protocol

While a specific protocol for this compound is not publicly documented, the following procedure for a structurally similar diaryl ether, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, provides a robust, self-validating framework that can be adapted by a skilled chemist.[7] This protocol highlights the key experimental choices and validation steps inherent in the process.

Reaction: 4-Iodophenol + 1-Chloro-4-iodobenzene → this compound (Hypothetical Adaptation)

1. Reagent Preparation and Inerting:

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-iodophenol (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

- Causality: The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide salt, which is the active species in the coupling reaction. The system is kept under an inert nitrogen atmosphere to prevent oxidation of the copper catalyst.

2. Addition of Reagents and Catalyst:

- Add an inert, high-boiling solvent such as N,N-Dimethylformamide (DMF) or toluene to the flask.

- Add 1-chloro-4-iodobenzene (1.1 eq) to the mixture. The use of a slight excess of the aryl halide ensures complete consumption of the limiting phenol reagent.

- Add the copper catalyst, such as copper(I) iodide (CuI, 0.1 eq), and a ligand if necessary (e.g., N,N-dimethylglycine).

- Causality: The catalyst facilitates the carbon-oxygen bond formation. Ligands can accelerate the reaction and allow for lower reaction temperatures by stabilizing the copper intermediates.

3. Reaction and Monitoring:

- Heat the reaction mixture to 110-140°C with vigorous stirring.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample is taken periodically and compared against the starting materials to determine when the reaction is complete (typically 12-24 hours).

- Self-Validation: TLC/GC-MS monitoring is a critical self-validating step. The disappearance of the starting material spots/peaks and the appearance of a new product spot/peak confirms the reaction is proceeding as expected.

4. Workup and Extraction:

- Once the reaction is complete, cool the mixture to room temperature.

- Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.

- Wash the organic layer sequentially with water and brine to remove the inorganic base and any remaining DMF.

- Causality: This aqueous workup separates the organic product from the inorganic salts and water-soluble components of the reaction mixture.

5. Purification and Characterization:

- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

- Self-Validation: The final product's purity is confirmed by NMR spectroscopy and its identity verified by mass spectrometry, comparing the results to the expected data outlined in the previous section. A sharp melting point also indicates high purity.

Relevance and Application in Drug Development

The diaryl ether scaffold is of profound importance in pharmaceutical research.[1] Its prevalence is due to a combination of favorable structural and physicochemical properties:

-

Conformational Flexibility: The ether linkage provides a degree of rotational freedom, allowing the molecule to adopt various conformations to effectively bind to biological targets.

-

Metabolic Stability: The diaryl ether bond is generally robust and resistant to metabolic cleavage, contributing to improved pharmacokinetic profiles of drug candidates.

-

Vectorial Orientation: The non-linear geometry of the ether linkage allows the two aromatic rings to be positioned in specific spatial orientations, which is crucial for interacting with the complex three-dimensional surfaces of protein binding pockets.

Diagram 3: Role of the Diaryl Ether Scaffold

The diaryl ether scaffold imparts key properties that are advantageous for drug design.

While specific applications for This compound are not widely reported, its structure makes it an ideal intermediate for library synthesis in a drug discovery program.

-

Orthogonal Reactivity: The chloro and iodo substituents provide two distinct handles for further chemical modification. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for selective functionalization at the iodo-position while leaving the chloro-position intact for a subsequent, different coupling reaction. This "orthogonal" reactivity is a powerful strategy for building molecular complexity.

-

Halogen Bonding: Both chlorine and iodine atoms can act as halogen bond donors, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding and can be exploited to enhance drug affinity and selectivity.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure researcher safety. The following information is derived from Globally Harmonized System (GHS) classifications.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. All experimental work should be conducted in a certified chemical fume hood.

Conclusion

This compound represents a strategically important molecule for chemical synthesis and drug discovery. Its diaryl ether core provides a metabolically stable and conformationally flexible scaffold, while its distinct halogen substituents offer orthogonal handles for building complex, biologically active molecules. Although detailed characterization data is sparse in public literature, its structure can be confidently inferred from established spectroscopic principles, and its synthesis can be reliably achieved through well-understood methodologies like the Ullmann condensation. For researchers and professionals in drug development, this compound serves as a versatile and valuable building block with significant potential for the creation of novel therapeutic agents.

References

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. fiveable.me [fiveable.me]

- 7. rsc.org [rsc.org]

Preliminary investigation of 1-Chloro-4-(4-iodophenoxy)benzene reactivity

An In-depth Technical Guide to the Reactivity of 1-Chloro-4-(4-iodophenoxy)benzene

Authored by a Senior Application Scientist

Introduction: A Molecule of Strategic Dichotomy

In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. This compound emerges as a scaffold of significant strategic value, particularly in the realms of pharmaceutical development and materials science. Its structure, a diaryl ether core functionalized with two distinct halogen atoms—chlorine and iodine—at para positions, is not a redundancy but a carefully orchestrated dichotomy of reactivity. This guide provides an in-depth exploration of the chemical behavior of this molecule, focusing on the principles of chemoselectivity that allow for its stepwise functionalization. We will dissect the causality behind its reaction pathways, present field-proven protocols, and illustrate how its unique reactivity profile can be leveraged to construct complex molecular architectures.

The core utility of this compound lies in the differential reactivity of the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds. The C-I bond, with its lower bond dissociation energy, is significantly more susceptible to oxidative addition by transition metal catalysts, forming the basis for a host of selective cross-coupling reactions. Conversely, the stronger, less reactive C-Cl bond remains intact under these conditions, offering a latent handle for subsequent transformations under more forcing conditions. This inherent reactivity gradient allows chemists to perform sequential couplings, installing different functionalities at specific positions with a high degree of control.

Section 1: Synthesis of the Diaryl Ether Core

The construction of the this compound scaffold is most commonly achieved via a copper-catalyzed Ullmann condensation. This venerable reaction provides a reliable method for the formation of the diaryl ether linkage.[1][2] The typical strategy involves the coupling of a phenoxide with an aryl halide.

Conceptual Synthesis Workflow:

References

Methodological & Application

Application Note: A Guide to Ullmann Condensation for Diaryl Ether Synthesis Using 1-Chloro-4-(4-iodophenoxy)benzene

Abstract: The Ullmann condensation is a cornerstone of synthetic chemistry for the formation of carbon-oxygen (C-O) bonds, particularly in the synthesis of diaryl ethers. Diaryl ether motifs are prevalent in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products, making their efficient synthesis a critical focus in drug discovery and development.[1][2][3][4] This application note provides a comprehensive guide to the copper-catalyzed Ullmann condensation, focusing on the chemoselective coupling of 1-Chloro-4-(4-iodophenoxy)benzene. We will explore the reaction mechanism, detail the critical parameters for optimization, and provide a robust, step-by-step protocol for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors.

The Strategic Importance of the Ullmann Condensation

First reported by Fritz Ullmann in 1905, the Ullmann condensation has evolved from a reaction requiring stoichiometric copper and harsh conditions to a versatile and widely used catalytic method.[5][6] Traditional protocols often demanded high temperatures (125-220 °C) and polar, high-boiling solvents, which limited their applicability to complex, functionalized molecules.[5][7] The advent of modern, ligand-accelerated systems has revolutionized the field, enabling these C-O bond formations under significantly milder conditions with only catalytic amounts of copper.[5][7][8]

The substrate at the core of this guide, This compound , presents an excellent case study for the selectivity of the modern Ullmann reaction. It possesses two distinct halogen atoms on different aromatic rings. The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition than the carbon-chlorine bond. This inherent difference in reactivity allows for a highly chemoselective coupling reaction, where a nucleophile (in this case, a phenoxide) will preferentially displace the iodo group, leaving the chloro group intact for potential subsequent transformations. This type of selective synthesis is invaluable in the construction of complex molecular architectures.[9][10]

Unraveling the Catalytic Cycle

The precise mechanism of the Ullmann reaction has been the subject of extensive study. While several pathways have been proposed, the most widely accepted mechanism for modern ligand-assisted protocols involves a Cu(I)/Cu(III) catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting.

The key steps are as follows:

-

Phenoxide Formation: A base deprotonates the phenol starting material to generate a phenoxide anion.

-

Copper Phenoxide Generation: The phenoxide coordinates with the active Cu(I) catalyst.

-

Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I) phenoxide complex. This is typically the rate-determining step and is much faster for aryl iodides than for aryl chlorides. This step forms a transient, high-energy Cu(III) intermediate.

-

Reductive Elimination: The final C-O bond is formed as the diaryl ether product is eliminated from the Cu(III) complex. This step regenerates the active Cu(I) catalyst, allowing the cycle to continue.

Ligands play a crucial role by stabilizing the copper intermediates, increasing the catalyst's solubility, and facilitating the oxidative addition and reductive elimination steps, thereby lowering the overall activation energy and allowing the reaction to proceed at lower temperatures.[5][8][11]

Optimizing Reaction Parameters: A Scientist's Guide

The success of an Ullmann condensation hinges on the careful selection and optimization of several key parameters. The causality behind each choice is critical for developing a robust and reproducible protocol.

| Parameter | Common Choices & Rationale | Field-Proven Insights |

| Copper Source | CuI, CuBr, Cu₂O, Cu(OAc)₂. [7][12] Cu(I) salts like Copper(I) iodide (CuI) are often preferred as they represent the entry point of the catalytic cycle, avoiding an in-situ reduction step.[12] | Always use a fresh, high-purity source of copper catalyst. Older bottles may have oxidized to Cu(II), which can inhibit the reaction or require an induction period. |

| Ligand | N,N-donors: 1,10-Phenanthroline. N,O-donors: L-Proline, N-methylglycine, Picolinic acid.[12][13][14] | Ligand choice is substrate-dependent. For general diaryl ether synthesis, 1,10-phenanthroline and picolinic acid are excellent starting points.[13] Amino acid-based ligands are often effective and are economically attractive.[11][14] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄. [12] | The base's role is to deprotonate the phenol. Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents and the increased nucleophilicity of the resulting cesium phenoxide.[7] K₃PO₄ is a strong, non-nucleophilic base that is also highly effective.[13] |

| Solvent | Polar Aprotic: DMF, DMSO, Dioxane, NMP. Non-polar: Toluene.[5][7][15] | The solvent must be anhydrous and capable of solubilizing the reactants and catalyst complex.[12] Dioxane and DMSO are excellent choices for modern, milder protocols. Toluene can also be effective, especially with certain catalyst systems.[7] |

| Temperature | 80 - 140 °C. | Modern ligand-accelerated reactions rarely require the extreme temperatures of classical Ullmann protocols.[12] Start optimization around 100-110 °C. If decomposition is observed, lower the temperature. If the reaction is sluggish, a modest increase can be beneficial. |

| Atmosphere | Inert (Argon or Nitrogen). | Essential for preventing the oxidation of the Cu(I) catalyst to the less active Cu(II) state. Degassing the solvent and using proper Schlenk techniques are critical for reproducibility. |

Experimental Protocol: Selective Synthesis of 1-Chloro-4-(4-(4-methoxyphenoxy)phenoxy)benzene

This protocol details the selective C-O coupling at the C-I bond of this compound with 4-methoxyphenol.

Reaction Scheme:

(Self-generated image of the chemical reaction)

Materials and Reagents:

-

This compound (1.0 mmol, 1.0 equiv)

-

4-Methoxyphenol (1.2 mmol, 1.2 equiv)

-

Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

-

1,10-Phenanthroline (0.10 mmol, 10 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

-

Anhydrous Dioxane (5 mL)

-

Ethyl Acetate (for work-up)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Equipment:

-

Oven-dried 25 mL Schlenk flask with a magnetic stir bar

-

Septa and needles

-

Schlenk line or inert gas manifold (Argon or Nitrogen)

-

Heated stirring plate with temperature control and oil bath

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glassware for extraction and chromatography

Safety Precautions:

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Dioxane is a flammable solvent and a suspected carcinogen.

-

Copper salts are toxic; avoid inhalation and skin contact.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (348.5 mg, 1.0 mmol), 4-methoxyphenol (149 mg, 1.2 mmol), copper(I) iodide (9.5 mg, 0.05 mmol), 1,10-phenanthroline (18.0 mg, 0.10 mmol), and potassium phosphate (424 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum. Connect the flask to a Schlenk line, evacuate the atmosphere, and backfill with argon. Repeat this cycle three times to ensure an inert environment.

-

Solvent Addition: Add 5 mL of anhydrous dioxane via a syringe through the septum.

-

Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously. The solution will typically turn a dark brown or green color.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC, checking for the consumption of the starting aryl iodide. A typical mobile phase is 20% ethyl acetate in hexanes.

-

Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the inorganic salts and catalyst residues. Wash the filter pad with additional ethyl acetate (10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the pure product.

-

Analysis: Combine the pure fractions, concentrate, and dry under high vacuum to yield the final product, 1-chloro-4-(4-(4-methoxyphenoxy)phenoxy)benzene. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive Catalyst: Cu(I) source has oxidized.[12]2. Wet Reagents/Solvent: Water can hydrolyze intermediates and poison the catalyst.[12]3. Insufficient Temperature: The reaction's activation energy is not being met.[12] | 1. Use a fresh bottle of CuI or one stored under inert gas.2. Use anhydrous grade solvents and oven-dry all glassware. Ensure the base is anhydrous.3. Incrementally increase the temperature by 10 °C intervals. |

| Dehalogenation of Starting Material | The primary cause is often trace amounts of water or other protic impurities acting as a proton source.[12][15] | Rigorously dry all reagents, solvents, and the reaction vessel. Ensure the inert gas stream is dry. |

| Incomplete Conversion | 1. Reaction time is too short. 2. Poorly soluble base: The base may not be effectively deprotonating the phenol. | 1. Allow the reaction to run for a longer period (e.g., 24-36 hours), monitoring by TLC.2. Switch to a more soluble base like Cs₂CO₃ or ensure the current base (e.g., K₃PO₄) is a fine, anhydrous powder for maximum surface area. |

| Complex Mixture of Products | 1. Decomposition: The reaction temperature may be too high for the substrates.2. Side Reactions: Homocoupling of the phenol or aryl halide can occur. | 1. Lower the reaction temperature.[12]2. Re-screen ligands. A different ligand may promote the desired cross-coupling over side reactions. Consider using a slight excess of the less expensive coupling partner. |

References

- 1. researchgate.net [researchgate.net]

- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. nbinno.com [nbinno.com]

- 11. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

Application Notes and Protocols for Suzuki Coupling of 1-Chloro-4-(4-iodophenoxy)benzene

Introduction: Navigating Selectivity in Di-functionalized Aromatics

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the formation of biaryl and substituted aromatic systems prevalent in pharmaceuticals and material science.[1][2][3] The substrate, 1-Chloro-4-(4-iodophenoxy)benzene, presents a compelling case study in chemoselectivity. Possessing two distinct halogen atoms—an iodine and a chlorine—on separate phenyl rings linked by an ether bridge, this molecule offers a tunable platform for sequential, site-selective Suzuki couplings. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, where the former is significantly more susceptible to oxidative addition by a palladium catalyst, allows for a stepwise functionalization strategy.[2][3]